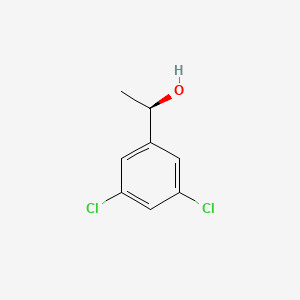

(R)-1-(3,5-dichlorophenyl)ethanol

Description

Significance of Chiral Alcohols as Key Intermediates

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The different enantiomers of a chiral molecule can exhibit markedly distinct biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in drug discovery and development. nih.govnih.gov

Chiral alcohols are highly sought-after intermediates due to the versatile reactivity of the hydroxyl group. merckmillipore.com This functional group can be readily converted into a variety of other functionalities, such as esters, ethers, amines, amides, and thiols. merckmillipore.com Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. merckmillipore.com

The synthesis of chiral alcohols can be achieved through several methods, including the asymmetric reduction of prochiral ketones. ru.nl This transformation can be accomplished using chiral catalysts, such as those based on transition metals, or through biocatalytic approaches employing enzymes like alcohol dehydrogenases. merckmillipore.comru.nlrsc.org Biocatalysis, in particular, offers advantages such as high enantioselectivity and mild reaction conditions. magtech.com.cn

The Role of (R)-1-(3,5-Dichlorophenyl)ethanol as a Chiral Building Block

This compound is a specific chiral alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring, provides a unique scaffold for the synthesis of more complex molecules. The "R" designation specifies the absolute configuration at the chiral center bearing the hydroxyl group.

This particular chiral alcohol is an important intermediate in the synthesis of various biologically active compounds. For instance, derivatives of dichlorophenyl-containing chiral amines, which can be synthesized from this compound, have been explored for their potential in medicinal chemistry. The presence of the dichloro-substituted phenyl ring can influence the binding affinity of a molecule to its biological target.

The synthesis of this compound and similar chiral alcohols is often achieved through the asymmetric reduction of the corresponding ketone, 3',5'-dichloroacetophenone (B1302680). This can be accomplished using various catalytic systems, including enzymatic methods that offer high enantioselectivity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O |

| Molar Mass | 191.05 g/mol |

Table 1: Physicochemical data for this compound. chembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTUBSJCDSAWGE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for R 1 3,5 Dichlorophenyl Ethanol

Biocatalytic Approaches to Enantioselective Reduction

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to its high selectivity, mild reaction conditions, and environmental compatibility. nih.govatcc.org The asymmetric reduction of the prochiral ketone, 3',5'-dichloroacetophenone (B1302680), to (R)-1-(3,5-dichlorophenyl)ethanol is a key application of this technology.

Ketoreductase-Mediated Bioreduction of 3',5'-Dichloroacetophenone

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. frontiersin.org They have been extensively studied and engineered for the synthesis of chiral alcohols, including this compound. tudelft.nltudelft.nlrsc.org The reduction of 3',5'-dichloroacetophenone using KREDs typically yields the desired (R)-enantiomer with high enantiomeric excess (ee).

Several studies have focused on identifying and optimizing KREDs for this specific transformation. For instance, engineered ketoreductases have demonstrated high efficiency and enantioselectivity in the reduction of various substituted acetophenones. google.comgoogle.com The performance of these enzymes can be significantly influenced by reaction conditions such as pH, temperature, and the presence of co-solvents.

Below is a table summarizing the performance of different ketoreductases in the bioreduction of 3',5'-dichloroacetophenone.

| Enzyme Source/Variant | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) (Configuration) | Reference |

| Engineered Lactobacillus kefir KRED | >100 g L⁻¹ | >99 | >99 (S)-Licarbazepine | rsc.org |

| Candida glabrata CgKR1-F92C/F94W | >100 g L⁻¹ | 100 | up to 99.0 | researchgate.net |

| Zygosaccharomyces rouxii KRED | Not specified | >98 | >95 (S) | nih.gov |

Alcohol Dehydrogenase (ADH) Catalysis for Stereoselective Conversion

Alcohol dehydrogenases (ADHs) are another class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgkfupm.edu.sa In the context of synthesizing this compound, ADHs are employed for the asymmetric reduction of 3',5'-dichloroacetophenone. These enzymes, like KREDs, often exhibit high stereoselectivity. researchgate.net

The catalytic mechanism of ADHs involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. kfupm.edu.sa The stereochemical outcome of the reduction is determined by the specific binding of the substrate in the enzyme's active site. Yeast alcohol dehydrogenase (YADH), for example, is known for its ability to produce chiral alcohols, although its substrate specificity can be a limiting factor. nih.govnih.gov

Research has been conducted to identify ADHs with high activity and selectivity towards 3',5'-dichloroacetophenone. The performance of various ADHs is highlighted in the following table.

| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee %) (Configuration) | Reference |

| Rhodococcus erythropolis ADH | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | Not specified | Not reported | mdpi.com |

| Thermoanaerobacter pseudethanolicus TeSADH (mutants) | 2,4'-dichloroacetophenone | >99 | >99 (R) | kfupm.edu.sa |

| Commercially available ADH A | 2-chloro-1-(2,4-dichlorophenyl) ethanone | 74 | Not specified | mdpi.com |

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformations offer several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors and increased enzyme stability. nih.govnih.govmdpi.com In this approach, microorganisms that naturally express or are engineered to overexpress a desired KRED or ADH are used as the biocatalyst for the reduction of 3',5'-dichloroacetophenone. nih.gov

The table below presents examples of whole-cell biotransformations for the production of chiral alcohols.

| Microorganism | Substrate | Yield (%) | Enantiomeric Excess (ee %) (Configuration) | Reference |

| E. coli overexpressing Z. rouxii KRED | Various ketones | 23-79 | ~95 (S) | nih.gov |

| Marine-derived fungi | 14 aromatic ketones | Good | Excellent | nih.gov |

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl) ethanone | 83.2 | >99.9 (R) | researchgate.net |

| Williopsis californica JCM 3600 | 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone | 81 | enantiomerically pure (R) | researchgate.net |

Strategies for Coenzyme Regeneration in Biocatalytic Systems

A major consideration in biocatalytic reductions is the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). nih.gov To make these processes economically viable, efficient cofactor regeneration systems are essential. In whole-cell biotransformations, the cell's own metabolic pathways can often regenerate the required cofactor. nih.gov

Enzyme Engineering and Mutagenesis for Enhanced Enantioselectivity and Activity

While naturally occurring enzymes can be effective, their properties are often not ideal for industrial applications. Enzyme engineering and mutagenesis techniques are employed to improve key characteristics such as enantioselectivity, activity, stability, and substrate scope. tudelft.nlrsc.org

Structure-guided directed evolution and site-saturation mutagenesis are powerful tools for creating improved enzyme variants. researchgate.net By making specific changes to the amino acid sequence of a KRED or ADH, it is possible to alter the shape and chemical environment of the active site, leading to enhanced performance for a target substrate like 3',5'-dichloroacetophenone. For example, mutations in ketoreductases have been shown to significantly increase their activity and enantioselectivity in the synthesis of chiral alcohols. researchgate.net

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic steps to create efficient and selective reaction cascades. mdpi.comunimi.it In the context of this compound, a chemoenzymatic approach might involve a chemical step to synthesize the precursor ketone, followed by a biocatalytic reduction to introduce the desired chirality.

One example of a chemoenzymatic route involves the synthesis of a precursor ketone followed by an asymmetric reduction catalyzed by a ketoreductase. researchgate.net This strategy allows for the efficient construction of the carbon skeleton using traditional organic chemistry, while the stereoselective reduction is achieved with high precision using a biocatalyst. Lipases can also be used in chemoenzymatic routes for the kinetic resolution of racemic alcohols, providing another avenue to enantiomerically pure products. unimi.it

Mechanistic Investigations of R 1 3,5 Dichlorophenyl Ethanol Formation

Elucidation of Reaction Mechanisms in Biocatalytic Pathways

The formation of (R)-1-(3,5-dichlorophenyl)ethanol via biocatalytic pathways predominantly involves the asymmetric reduction of the prochiral ketone, 3',5'-dichloroacetophenone (B1302680). This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netfrontiersin.org These enzymes offer significant advantages, including high stereoselectivity under mild reaction conditions. acs.orgnih.gov

The core catalytic mechanism for ADH-catalyzed reductions involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone substrate. frontiersin.orgtudelft.nl The reaction is reversible and follows an ordered bi-bi kinetic mechanism where the cofactor binds to the enzyme first, followed by the ketone substrate. tudelft.nl The active site of many ADHs contains a metal ion, often zinc, which coordinates the carbonyl oxygen of the substrate, polarizing it and facilitating the hydride attack. However, metal-free ADHs also exist and operate via a similar hydride transfer mechanism. frontiersin.org A catalytic tetrad of amino acid residues, commonly consisting of Asp, Tyr, Lys, and His, is essential for the catalytic activity, with a conserved tyrosine residue acting as a general acid to protonate the nascent alkoxide ion. tudelft.nl

A critical aspect of these biocatalytic processes is the regeneration of the expensive nicotinamide cofactor. To make the process economically viable, in situ cofactor regeneration systems are employed. A common and practical approach is the "substrate-coupled" method, where a sacrificial alcohol, such as isopropanol (B130326), is added in excess. The same ADH enzyme that reduces the target ketone also oxidizes the cosubstrate (isopropanol to acetone), thereby regenerating the required NADPH or NADH. frontiersin.orgacs.org This creates a self-sustaining cycle for the cofactor. Another strategy is an "enzyme-coupled" system, which uses a second enzyme, like glucose dehydrogenase (GDH), to oxidize a cheap substrate like glucose, which in turn reduces NADP+ to NADPH. acs.org

The table below summarizes findings for the biocatalytic reduction of ketones structurally similar to 3',5'-dichloroacetophenone, illustrating the effectiveness of various enzymatic systems.

| Enzyme/System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Findings |

| Ketoreductase (KR-01) | 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | (R)‑1-(3,5-bis(trifluoromethyl)phenyl)ethanol | >99% conversion | >99% ee | High productivity was achieved with a substrate concentration of 500 g/L. researchgate.net |

| Lactobacillus kefir ADH (LkADH) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) | High | High | Engineering the enzyme improved catalytic activity for sterically demanding substrates. frontiersin.org |

| Scheffersomyces stipitis Reductase (SsCR) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | >99.9% ee | A whole-cell system was effective without the need for additional cofactors. researchgate.net |

| Kluyveromyces thermotolerans Carbonyl Reductase (KtCR) | α-chloroacetophenone | (R)-1-phenyl-2-chloroethanol | 92% (isolated) | >99% ee | The enzyme showed extremely high substrate tolerance, up to 1.0 M (154 g/L). acs.org |

Stereochemical Control Mechanisms in Asymmetric Synthetic Routes

Achieving high enantioselectivity in the synthesis of this compound hinges on precise stereochemical control during the key reduction step. This control is exerted differently in biocatalytic and asymmetric chemical routes.

In biocatalysis, stereochemical outcomes are governed by the intricate, three-dimensional architecture of the enzyme's active site. acs.org The enzyme binds the prochiral ketone in a specific orientation relative to the nicotinamide cofactor. According to Prelog's rule, the hydride is delivered to either the re or si face of the carbonyl group, leading to the preferential formation of one enantiomer. frontiersin.org For the synthesis of the (R)-alcohol, the enzyme must orient the 3',5'-dichloroacetophenone substrate so that the hydride from NAD(P)H attacks the re-face of the carbonyl. frontiersin.org The high degree of selectivity arises from the numerous, precisely positioned contact points between the substrate and the amino acid residues of the active site, which creates a significant energy difference between the two possible transition states (leading to the R or S product). tudelft.nl Protein engineering techniques, such as site-directed or random mutagenesis, are powerful tools to alter and even invert the enantioselectivity of an enzyme by modifying key residues within the active site. frontiersin.orgtudelft.nl

In asymmetric chemical synthesis, stereocontrol is achieved using chiral catalysts or reagents. One prominent method is catalytic asymmetric transfer hydrogenation (ATH), often employing ruthenium or rhodium complexes coordinated to chiral ligands. For instance, Noyori-type catalysts have been successfully used for the reduction of similar ketones. acs.org The mechanism involves the formation of a chiral metal-hydride species, which then coordinates the ketone. The steric and electronic properties of the chiral ligand create a biased environment, forcing the ketone to bind in a preferred orientation and directing the hydride transfer to one of the two prochiral faces.

Another approach is the use of stoichiometric chiral reducing agents. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. A similar principle applies to reagents like (−)-diisopinocampheylchloroborane [(-)-DIP-Cl], which was used to produce a chiral alcohol intermediate on an industrial scale. acs.org In these cases, the chiral reagent and the substrate form a transient diastereomeric complex, typically a six-membered ring transition state, which directs the hydride delivery from the boron reagent to a specific face of the carbonyl, thus establishing the stereocenter.

Analysis of Substrate-Enzyme and Substrate-Catalyst Interactions

The selectivity and efficiency of the synthesis of this compound are directly rooted in the non-covalent interactions between the substrate and the catalyst, whether it is an enzyme or a synthetic complex.

In biocatalytic systems, molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and analyzing these interactions. researchgate.net The 3',5'-dichloroacetophenone substrate fits into a specifically shaped binding pocket in the enzyme's active site. The interaction is multifaceted:

Hydrogen Bonding: A crucial hydrogen bond typically forms between the carbonyl oxygen of the substrate and the hydroxyl group of a conserved tyrosine residue in the active site. This interaction not only helps to anchor the substrate but also polarizes the carbonyl bond, making it more susceptible to hydride attack. tudelft.nl

Hydrophobic Interactions: The 3,5-dichlorophenyl ring of the substrate is accommodated in a hydrophobic pocket lined with nonpolar amino acid residues. These interactions are critical for proper substrate positioning and are a key determinant of substrate specificity.

The table below details specific mutations in a short-chain dehydrogenase/reductase (SDR) and their effect on activity, illustrating the importance of key residue interactions for a structurally related substrate.

| Enzyme Variant (LfSDR1) | Mutated Residues | Interaction Role | Effect on Conversion/Selectivity |

| Wild-Type | - | Baseline | Low conversion for bulky o-substituted acetophenones. |

| V186A/G92V/E141L | Val92, Glu141, Val186 | Residues V92 and V186 are in binding pockets; E141 is near the active site. Mutations alter pocket size and interactions. | Enabled complete conversion (>99%) and high enantioselectivity (>99% ee) for the reduction of a bulky acetophenone. researchgate.net |

In chemocatalytic systems, the interactions are centered on the coordination of the substrate to the chiral metal catalyst. For an asymmetric transfer hydrogenation catalyst, the ketone's carbonyl oxygen binds to the Lewis acidic metal center. The chiral ligand attached to the metal provides a defined chiral environment. Stereochemical control is primarily achieved through steric repulsion between the substrate's substituents (the dichlorophenyl group and the methyl group) and the bulky groups on the chiral ligand. nih.gov The substrate orients itself to minimize these steric clashes, which exposes one carbonyl face to attack by the metal-hydride. Furthermore, non-covalent interactions such as π-π stacking between the substrate's aromatic ring and aromatic moieties on the ligand can further stabilize the favored transition state, enhancing enantioselectivity. smolecule.com Computational studies have also highlighted the role of electrostatic interactions, particularly in cases involving fluorinated substrates, which can significantly influence the stability of the catalyst-substrate complex. nih.gov

Analytical Methodologies for Enantiomeric Purity Assessment of R 1 3,5 Dichlorophenyl Ethanol

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. This is a direct approach where the enantiomers are distinguished through their transient diastereomeric interactions with a chiral selector, which is most commonly part of the stationary phase (Chiral Stationary Phase, CSP). chromatographyonline.comnih.gov The differential stability of these diastereomeric complexes leads to different retention times, allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric purity assessment due to its versatility, robustness, and wide availability of commercial CSPs. nih.govresearchgate.net For the separation of 1-(3,5-dichlorophenyl)ethanol (B3111694) enantiomers, polysaccharide-based CSPs have proven to be particularly effective.

Specifically, cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized onto a silica (B1680970) support is a highly successful CSP for this class of compounds. ijpsr.comchalcogen.ro The chiral recognition mechanism of this CSP involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. The helical structure of the polysaccharide creates a chiral environment where one enantiomer fits more favorably than the other, leading to separation. chromatographyonline.com

An alternative to the direct approach is the indirect method, which involves derivatizing the enantiomeric alcohol with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comnih.gov These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase. nih.govmdpi.com However, this method has drawbacks, including the need for an enantiomerically pure CDA and the risk of racemization during the derivatization reaction. chromatographyonline.com

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.czwisc.edu For chiral alcohols like 1-(3,5-dichlorophenyl)ethanol, derivatization may sometimes be necessary to improve volatility and thermal stability.

Common chiral GC stationary phases are based on cyclodextrin derivatives suspended in a polysiloxane matrix. gcms.cz The inclusion of the analyte into the chiral cavity of the cyclodextrin molecule forms diastereomeric host-guest complexes, which provides the basis for separation. The enantiomeric excess can be determined by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering several advantages. nih.gov It typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like an alcohol. shimadzu.comuva.es This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and reduced analysis times. chromatographyonline.com Furthermore, SFC is considered a "greener" technique due to the significant reduction in the consumption of toxic organic solvents. chromatographyonline.comnih.gov

For the chiral resolution of compounds like 1-(3,5-dichlorophenyl)ethanol, polysaccharide-based CSPs, including those with chlorinated phenylcarbamate selectors, are highly effective in SFC. nih.govresearchgate.net The principles of chiral recognition are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can sometimes lead to unique or enhanced selectivity. chromatographyonline.com

The success of a chiral separation is critically dependent on the choice of the Chiral Stationary Phase. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used due to their broad applicability and excellent chiral recognition abilities. chromatographyonline.comchromatographyonline.com

For separating aryl alcohols such as 1-(3,5-dichlorophenyl)ethanol, CSPs with electron-withdrawing groups on the phenylcarbamate moieties of the polysaccharide are particularly effective. The cellulose tris(3,5-dichlorophenylcarbamate) selector is a prime example. chalcogen.ronih.gov The dichlorophenyl groups enhance π-π and dipole-dipole interactions with the analyte, which are crucial for achieving enantioselectivity. Immobilizing the chiral selector onto the silica support, rather than just coating it, enhances the robustness of the column and expands the range of compatible organic solvents that can be used in the mobile phase. chromatographyonline.comchromatographyonline.com

| Chiral Selector | Base Material | Typical Application | Interaction Mechanisms |

|---|---|---|---|

| Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose | HPLC, SFC separation of various racemates, including alcohols. chalcogen.ronih.gov | π-π interactions, hydrogen bonding, dipole-dipole interactions. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Broadly applicable for many chiral compounds in HPLC and SFC. nih.govnih.gov | Steric hindrance, hydrogen bonding, π-π interactions. |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Cellulose | SFC separation of various chiral compounds. nih.gov | Combination of steric and electronic effects. |

| Derivatized β-Cyclodextrin | Cyclodextrin | GC separation of volatile chiral compounds. gcms.cz | Inclusion complexation, hydrogen bonding. |

Optimizing the mobile phase composition is crucial for achieving baseline resolution of enantiomers. In normal-phase HPLC and SFC, the mobile phase typically consists of an alkane (like n-hexane) and an alcohol modifier (such as ethanol (B145695) or isopropanol). ijpsr.comchalcogen.ro The ratio of the alkane to the alcohol affects the retention time and can influence the enantioselectivity.

For basic or acidic analytes, the addition of a small amount of an additive to the mobile phase is often necessary to improve peak shape and resolution. For alcohols, which are neutral, additives are less commonly required but can sometimes modulate selectivity. For instance, small amounts of amines like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) are sometimes added when analyzing basic compounds to suppress unwanted interactions with residual silanol (B1196071) groups on the silica surface. nih.govhplc.eu

Temperature is another important parameter; changing the column temperature can alter the thermodynamics of the chiral recognition process, sometimes leading to significant changes in selectivity and even reversal of the enantiomer elution order. chromatographyonline.com

| Parameter | Effect on Separation | Typical Conditions for Aryl Alcohols |

|---|---|---|

| Alcohol Modifier (% in Alkane) | Controls retention and selectivity. Higher % reduces retention. | n-Hexane/Ethanol or n-Hexane/Isopropanol (B130326) (e.g., 90:10 to 70:30 v/v). chalcogen.ro |

| Type of Alcohol | Can alter selectivity (e.g., ethanol vs. isopropanol). | Ethanol, Isopropanol, Methanol. chromatographyonline.com |

| Flow Rate | Affects analysis time and column efficiency. | 0.5 - 2.0 mL/min for HPLC/SFC. chalcogen.ronih.gov |

| Temperature | Influences interaction kinetics and thermodynamics, affecting resolution. chromatographyonline.com | Typically ambient to 40°C. |

Spectroscopic Methods for Enantiomeric Excess Determination

While chromatography is the gold standard for separation, spectroscopic methods can also be employed for determining enantiomeric excess, often without requiring physical separation.

One prominent technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents. researchgate.net This can be done in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric alcohol is reacted with a CDA to form diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P NMR). researchgate.netbeilstein-journals.org The enantiomeric excess can be calculated from the integration of these separate signals.

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a CSA. The CSA forms transient, weak diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale. This results in the splitting of certain NMR signals, allowing for quantification. researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another optical method. nih.gov Since enantiomers have mirror-image CD spectra, the spectrum of a non-racemic mixture is a weighted average of the spectra of the two pure enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Auxiliary Reagents or Lanthanide Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for chiral analysis. Since enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra, the determination of enantiomeric purity requires the introduction of a chiral auxiliary. This is achieved either by forming diastereomers through covalent bonding with a chiral derivatizing agent (CDA) or by forming transient, non-covalent diastereomeric complexes with a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). asdlib.orgunipi.it

The interaction between the enantiomers of the analyte, such as (R)- and (S)-1-(3,5-dichlorophenyl)ethanol, and a single enantiomer of the chiral auxiliary creates a diastereomeric environment. This diastereomeric interaction breaks the magnetic equivalence of corresponding nuclei in the two enantiomers, leading to separate, resolved signals in the NMR spectrum. nih.govresearchgate.net The enantiomeric excess (e.e.) can then be accurately determined by integrating the signals corresponding to each enantiomer.

Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-1,1'-bi-2-naphthol, form weak, transient complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. asdlib.org For 1-(3,5-dichlorophenyl)ethanol, the hydroxyl group is the primary site of interaction. The differing stability and geometry of the two transient diastereomeric complexes—(R)-CSA•••(R)-alcohol and (R)-CSA•••(S)-alcohol—result in distinct chemical shifts (δ) for the protons of the R- and S-enantiomers. nih.gov The methine proton (CH-OH) is often the most diagnostic signal for monitoring this separation.

Lanthanide Shift Reagents (LSRs): Chiral LSRs are complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) [Eu(hfbc)₃]. organicchemistrydata.org The alcohol analyte acts as a Lewis base, coordinating to the Lewis acidic lanthanide center. ucl.ac.uklibretexts.org This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the lanthanide-induced shift (LIS). mdpi.com In a chiral environment provided by the LSR's ligand, the magnitude of the LIS will be different for each enantiomer, leading to the separation of their respective signals. organicchemistrydata.orgslideshare.net The magnitude of the chemical shift difference (ΔΔδ) between the diastereomeric complexes is dependent on the concentration of the LSR and the specific proton being observed.

The table below presents hypothetical ¹H NMR data illustrating the enantiodiscrimination of a scalemic mixture of 1-(3,5-dichlorophenyl)ethanol using a chiral solvating agent.

| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) of (R)-enantiomer with CSA (ppm) | Chemical Shift (δ) of (S)-enantiomer with CSA (ppm) | Chemical Shift Difference |Δδ(R-S)| (ppm) |

|---|---|---|---|---|

| Methine (CH-OH) | 4.95 | 5.08 | 5.05 | 0.03 |

| Methyl (CH₃) | 1.52 | 1.58 | 1.57 | 0.01 |

| Aromatic (H-2/H-6) | 7.35 | 7.42 | 7.41 | 0.01 |

| Aromatic (H-4) | 7.28 | 7.31 | 7.31 | 0.00 |

Circular Dichroism (CD) Spectroscopy for Chiroptical Detection

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. aps.orgarxiv.org An achiral molecule will not absorb the two forms of polarized light differently, and thus has no CD signal. Enantiomers, being non-superimposable mirror images, absorb left- and right-circularly polarized light unequally, giving rise to CD spectra that are equal in magnitude but opposite in sign. encyclopedia.pub

For (R)-1-(3,5-dichlorophenyl)ethanol, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration. The spectrum consists of positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands of the molecule's chromophores—in this case, the dichlorophenyl group. nih.gov The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. unipi.it

The following table details the expected chiroptical properties for this compound, based on data from structurally similar compounds like (R)-(+)-1-phenylethanol. nih.gov

| Electronic Transition | Approximate Wavelength (λmax, nm) | Sign of Cotton Effect | Molar Circular Dichroism (Δε, M-1cm-1) |

|---|---|---|---|

| ¹Lb (π → π) | ~270 | Positive | +0.5 |

| ¹La (π → π) | ~220 | Negative | -4.0 |

| ¹B (π → π*) | ~195 | Positive | +15.0 |

Mass Spectrometry-Based Enantiomeric Excess Determination via Derivatization

Mass spectrometry (MS) is an achiral technique, meaning it cannot directly differentiate between enantiomers as they possess the same mass. To enable enantiomeric analysis by MS, the enantiomers must first be converted into diastereomers, which have different physical properties and can be distinguished by the instrument. researchgate.net This is typically accomplished by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov

For a chiral alcohol like this compound, a common strategy is to react it with a chiral carboxylic acid or its activated form (e.g., an acyl chloride) to form diastereomeric esters. A widely used CDA for this purpose is (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). Reacting a scalemic mixture of 1-(3,5-dichlorophenyl)ethanol with, for example, (R)-Mosher's acid chloride yields two diastereomeric esters: (R,R) and (S,R).

These diastereomers can be distinguished by mass spectrometry, often when coupled with a separation technique like liquid chromatography (LC-MS). The diastereomers may exhibit different retention times on a standard achiral LC column. Alternatively, direct MS or MS/MS analysis can sometimes differentiate the diastereomers based on differences in their fragmentation patterns or the relative abundances of specific fragment ions. researchgate.netnih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately quantified. nih.gov

The table below shows the expected mass spectrometric data for the diastereomeric esters formed from the derivatization of 1-(3,5-dichlorophenyl)ethanol with a chiral derivatizing agent.

| Diastereomer | Chiral Derivatizing Agent (CDA) | Expected Parent Ion (M+H)+ (m/z) | Key Fragment Ion (m/z) | Fragment Identity |

|---|---|---|---|---|

| (R)-alcohol-(R)-CDA Ester | (R)-Mosher's Acid | 423.04 | 189.01 | [M-O-CH(Ph)CCl₂H]+ |

| (S)-alcohol-(R)-CDA Ester | 423.04 | 189.01 | [M-O-CH(Ph)CCl₂H]+ |

Applications and Derivatization of R 1 3,5 Dichlorophenyl Ethanol As a Synthetic Intermediate

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are essential for creating enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals. (R)-1-(3,5-dichlorophenyl)ethanol, with its defined stereocenter, is utilized in the synthesis of several significant molecules.

Detailed research has shown its role as a key intermediate in the production of various antifungal agents. rsc.org For instance, it is a precursor in the synthesis of miconazole (B906) and sertaconazole. rsc.org The synthesis of these complex active pharmaceutical ingredients (APIs) relies on the specific three-dimensional arrangement of atoms in the starting material to ensure the final product has the desired biological activity.

Another notable application is in the synthesis of the anti-emetic drug Aprepitant. The chiral alcohol (R)-[3,5-bis(Trifluoromethyl)phenyl] ethanol (B145695), a structurally related compound, is a valuable intermediate for Aprepitant and Fosaprepitant, highlighting the importance of this class of chiral alcohols in drug development. rsc.org

The table below summarizes examples of complex molecules synthesized using this compound or structurally similar chiral alcohols as intermediates.

| Final Product/Target Molecule | Therapeutic Area | Role of Chiral Alcohol Intermediate |

| Miconazole | Antifungal | Key chiral building block. rsc.org |

| Sertaconazole | Antifungal | Essential precursor for establishing correct stereochemistry. rsc.org |

| Aprepitant/Fosaprepitant | Anti-emetic | (R)-[3,5-bis(Trifluoromethyl)phenyl] ethanol is a crucial intermediate. rsc.org |

Derivatization Strategies for Expanding Synthetic Utility

The synthetic utility of this compound is significantly expanded through various derivatization strategies. These chemical modifications target the hydroxyl group, converting it into other functional groups and enabling the construction of a wider array of complex structures.

One common strategy is esterification , where the alcohol is reacted with a carboxylic acid or its derivative to form an ester. nih.gov This can be a means of protecting the hydroxyl group during subsequent reaction steps or for introducing a new molecular fragment. For example, esterification can be achieved using methods involving EDCI, DCC, or acid chlorides. nih.gov

Another derivatization involves the conversion of the hydroxyl group into a leaving group, facilitating nucleophilic substitution reactions . This allows for the introduction of various nucleophiles at the chiral center, further diversifying the potential products.

Chemical derivatization is also employed to enhance analytical detection, for instance, in liquid chromatography-mass spectrometry (LC-MS) analysis. While not a direct synthetic application, derivatizing the hydroxyl group can improve ionization efficiency and detection sensitivity, which is crucial for reaction monitoring and purification. sci-hub.seresearchgate.net

The following table outlines common derivatization reactions for this compound.

| Derivatization Reaction | Reagents/Conditions | Purpose |

| Esterification | Carboxylic acids with EDCI/DCC, or acid chlorides. nih.gov | Protection of the hydroxyl group, introduction of new molecular fragments. |

| Silylation | 1-(trimethylsilyl)imidazole. researchgate.net | Protection of hydroxyl groups, enhancement of analytical detection. researchgate.net |

| Conversion to Alkyl Halides | Thionyl chloride, phosphorus tribromide | Creation of a good leaving group for subsequent substitution reactions. |

Considerations for Industrial Scale Production and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate process intensification and optimization. Key considerations include cost-effectiveness, process stability, product purity, and scalability.

Industrial production methods have been developed to produce chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol, a closely related compound, in high yield and purity. One patented method involves the chiral reduction of the corresponding ketone using a borane (B79455) complex and a chiral catalyst, such as diphenylprolinol, in an organic solvent. google.com This process is designed for large-scale production, yielding a product with high optical and chemical purity that can be used directly in subsequent drug synthesis steps. google.com The reported advantages include high yields (up to 93%), low cost, and a stable, reproducible process suitable for industrial application. google.com

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. dtu.dk For the synthesis of chiral alcohols like this compound, this can involve:

Continuous Flow Reactors: Moving from batch processing to continuous flow can improve heat and mass transfer, enhance safety, and allow for more consistent product quality. researchgate.net

High-Concentration Reactions: Increasing the substrate concentration reduces the volume of solvent required, thereby minimizing waste and improving the space-time yield. acs.org

Catalyst Optimization: Developing highly active and selective catalysts, whether chemical or biological, is crucial for maximizing efficiency and minimizing side-product formation.

The table below summarizes key parameters for the industrialized production of a related chiral chlorohydrin.

| Parameter | Value/Condition | Significance |

| Starting Material | 2,2',4'-trichloroacetophenone | Prochiral ketone substrate. google.com |

| Reducing Agent | Borane N,N-diethylaniline | Efficient and cost-effective reductant for large scale. google.com |

| Chiral Catalyst | (R)-(+)-α,α-diphenylprolinol | Induces high enantioselectivity in the final product. google.com |

| Solvent | Methyl tertiary butyl ether (MTBE) | Organic solvent for the reaction. google.com |

| Yield | Up to 93.2% | High process efficiency. google.com |

| Chemical Purity | >99% | Meets standards for pharmaceutical intermediates. google.com |

| Optical Purity (ee) | >99% | High enantiomeric excess, critical for drug efficacy. google.com |

Integration of Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is an area where the principles of green chemistry are actively being applied to reduce environmental impact and improve sustainability. acs.orgresearchgate.netmun.ca A major focus has been the use of biocatalysis, which often offers a greener alternative to traditional chemical methods. scispace.com

Biocatalysis , particularly the use of ketoreductases (KREDs) or whole-cell systems, is a cornerstone of green synthesis for this compound. mdpi.comfrontiersin.org These enzymatic methods offer several advantages:

High Selectivity: Enzymes can exhibit exceptional stereo-, regio-, and chemoselectivity, leading to very high enantiomeric excess (>99% ee) and reducing the need for complex purification steps. rsc.orgmdpi.comresearchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption. mdpi.com

Reduced Waste: By avoiding heavy metal catalysts and harsh reagents, biocatalysis aligns with the principle of waste prevention. acs.orgmdpi.com The E-factor (environmental factor), which measures the mass of waste per mass of product, can be significantly lowered. mun.ca

Researchers have successfully employed various microorganisms and isolated enzymes for the asymmetric reduction of the corresponding prochiral ketone to this compound and its analogs. mdpi.comresearchgate.net For example, strains of Acinetobacter sp. and Candida macedoniensis have been used as whole-cell biocatalysts, offering the advantage of in-situ cofactor regeneration and protecting the enzyme, making them suitable for large-scale production. mdpi.com

Other green chemistry principles applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic reductions often have a better atom economy than stoichiometric chemical reductions.

Safer Solvents: Minimizing the use of hazardous organic solvents by performing reactions in water or using greener solvent alternatives. nih.gov

Catalysis over Stoichiometry: Using catalytic amounts of enzymes or chemical catalysts is inherently greener than using stoichiometric reagents that are consumed in the reaction. acs.org

The table below highlights the application of green chemistry principles in the synthesis of this chiral alcohol.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of ketoreductases (KREDs) or whole-cell biocatalysts. acs.orgmdpi.com | High selectivity, mild conditions, reduced need for stoichiometric reagents. rsc.orgacs.org |

| Prevention | Biocatalytic routes minimize byproduct formation. acs.orgscispace.com | Lower E-factor, less waste to treat and dispose of. mun.ca |

| Safer Solvents and Auxiliaries | Reactions often performed in aqueous media. mdpi.comnih.gov | Reduced use of volatile and hazardous organic solvents. nih.gov |

| Design for Energy Efficiency | Reactions conducted at ambient temperature and pressure. mdpi.com | Lower energy consumption compared to many traditional chemical processes. |

| Use of Renewable Feedstocks | Co-substrates like glycerol (B35011) or isopropanol (B130326) can sometimes be derived from renewable sources. acs.orgmdpi.com | Reduced reliance on fossil fuels. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.